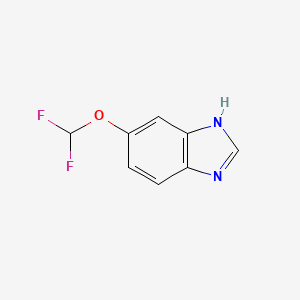
5-Difluoromethoxy-1H-benzimidazole
Vue d'ensemble
Description
5-Difluoromethoxy-1H-benzimidazole is a compound that may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .
Synthesis Analysis
The synthesis of 5-Difluoromethoxy-1H-benzimidazole involves a series of reactions. The compounds are synthesized using ethyl acetate and benzene as starting materials. A series of 1, 2-disubstituted benzimidazoles containing pyrimidine and other functional groups is prepared, providing advantages such as easy workup and high yield .Molecular Structure Analysis
The molecular formula of 5-Difluoromethoxy-1H-benzimidazole is C8H6F2N2OS. It has a molecular weight of 216.21 .Chemical Reactions Analysis
In the reactive crystallization of 5-Difluoromethoxy-1H-benzimidazole, the compound was precipitated by adding acetic acid to the DMB sodium salt solution. The spherical agglomeration of DMB during the reactive crystallization in a batch crystallizer was monitored .Physical And Chemical Properties Analysis
The melting point of 5-Difluoromethoxy-1H-benzimidazole is 239-243°C (lit.) . More detailed physical and chemical properties can be found in the databases of the European Chemicals Agency (ECHA) .Applications De Recherche Scientifique
Anti-Inflammatory Potential
- Benzimidazole derivatives, including compounds like 5-Difluoromethoxy-1H-benzimidazole, are gaining attention in the development of new anti-inflammatory drugs. These compounds interact with various receptors and enzymes such as cannabinoid receptors, bradykinin receptors, and cyclooxygenase, influencing their anti-inflammatory activity. Their structure–activity relationship (SAR) is pivotal, with specific substitutions on the benzimidazole ring enhancing their potential (Veerasamy et al., 2021).
Antimicrobial Activity
- Benzimidazole derivatives exhibit significant antimicrobial properties. For instance, specific derivatives have shown potent antibacterial activity against pathogens like Staphylococcus aureus, including methicillin-resistant strains, and antifungal efficacy against species like Candida albicans. These activities are influenced by the substituents on the benzimidazole scaffold (Alasmary et al., 2015).
Anti-Diabetic Applications
- In the field of anti-diabetic research, benzimidazole-pyrazoline hybrid molecules have been studied. These compounds, including derivatives of benzimidazoles, have shown potential as α-glucosidase inhibitors, suggesting their applicability in managing diabetes (Ibraheem et al., 2020).
Antiviral Properties
- The antiviral potential of benzimidazole derivatives has been explored, especially against viruses like the herpes simplex virus. Some benzimidazole nucleosides have demonstrated the ability to inhibit the progression of viral infections in vitro, showcasing their potential as antiviral agents (Kharitonova et al., 2015).
Antioxidant and Anti-Cancer Activity
- Benzimidazole derivatives have also been investigated for their antioxidant properties. Some compounds have shown significant radical scavenging activities, comparable to known antioxidants. Additionally, certain benzimidazole derivatives exhibit anti-cancer properties, including activity against breast cancer cells, highlighting their potential in cancer therapy (El-Meguid et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
6-(difluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-4,8H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMYXZVTXEZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Difluoromethoxy-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



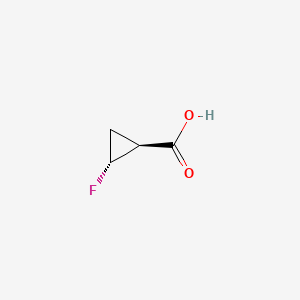
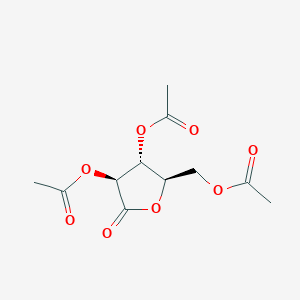
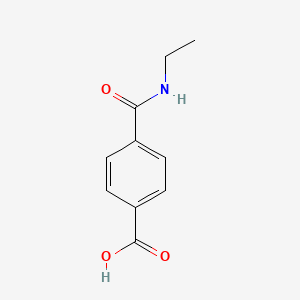
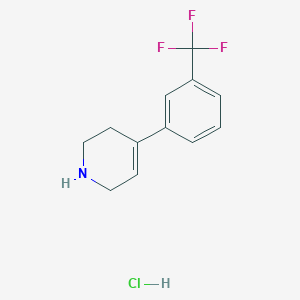
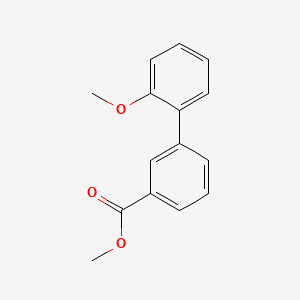

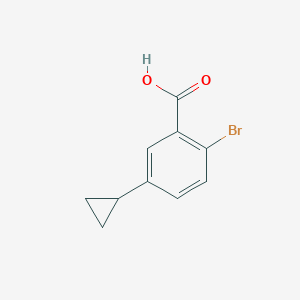
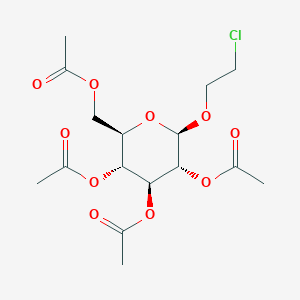



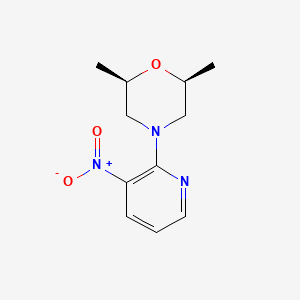

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)